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Compound of Interest

Compound Name: 1-Methylpiperidin-2-one

Cat. No.: B1584548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methylpiperidin-2-one (CAS No: 931-20-4), a key chemical intermediate. The document

presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

in a structured format, supplemented by detailed experimental protocols to aid in the replication

and verification of these findings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Methylpiperidin-2-one,

providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppm Multiplicity Assignment

~3.25 t H-6 (α to N)

~2.90 s N-CH₃

~2.35 t H-3 (α to C=O)

~1.80 m H-4, H-5 (β, γ to N)
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Note: Chemical shifts are approximate and may vary slightly depending on the solvent and

concentration.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppm Assignment

~170.0 C-2 (C=O)

~49.5 C-6 (α to N)

~34.5 N-CH₃

~31.0 C-3 (α to C=O)

~22.5 C-5 (γ to N)

~20.5 C-4 (β to N)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and

concentration.

Table 3: Infrared (IR) Spectroscopic Data
Frequency (cm⁻¹) Intensity Assignment

~2930 Strong C-H stretch (alkane)

~1645 Strong C=O stretch (amide)

~1460 Medium CH₂ bend

~1290 Medium C-N stretch

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

113 High [M]⁺ (Molecular Ion)

98 Moderate [M-CH₃]⁺

84 High [M-C₂H₅]⁺ or [M-CO]⁺

56 High [M-C₂H₅N]⁺

42 High [C₂H₄N]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 1-
Methylpiperidin-2-one. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Methylpiperidin-2-one in 0.5-0.7

mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[1] The solution should be

filtered into a clean NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing chemical shifts (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Spectra are typically acquired on a 300 MHz or 400 MHz spectrometer.[2] Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of

scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to

simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like 1-Methylpiperidin-2-one, the analysis can be

performed neat (undiluted).[3]

Transmission: A thin film of the liquid is placed between two IR-transparent salt plates

(e.g., NaCl or KBr).[4]

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).[3][5] This is often the preferred method due to its

simplicity and minimal sample preparation.[6]

Data Acquisition: A background spectrum of the clean, empty accessory is recorded first. The

sample is then scanned over a typical range of 4000-400 cm⁻¹.[3] Multiple scans are

averaged to improve the signal-to-noise ratio.[3]

Mass Spectrometry (MS)
Sample Introduction (GC-MS): Gas chromatography is a common method for introducing a

volatile liquid sample like 1-Methylpiperidin-2-one into the mass spectrometer.[7][8]

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10 µg/mL) in a volatile

organic solvent such as dichloromethane or hexane.[9][10] The sample should be free of

non-volatile materials and particulates.[9][10]

GC Conditions: The sample is injected into the GC, where it is vaporized and separated on

a capillary column (e.g., a non-polar DB-5 column).[9] The oven temperature is

programmed to ramp up to ensure separation of components.

Ionization: Electron Ionization (EI) is a standard method for this type of analysis, typically

using an electron beam of 70 eV.[7]

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).[7]

Data Interpretation: The molecular ion peak provides the molecular weight of the compound.

The fragmentation pattern is analyzed to deduce the structure of the molecule.[11][12]

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Methylpiperidin-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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